(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. The molecular formula of this compound is CHFNO, and it has a molecular weight of 199.22 g/mol. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry and biological research due to its potential applications.
The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL typically begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and (S)-1-phenylethylamine. The synthesis involves several steps that include condensation reactions and reductions to yield the desired amino alcohol.
This compound is classified as an amino alcohol and is part of a broader category of chiral compounds that are important in pharmaceutical chemistry due to their ability to interact selectively with biological targets.
The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves the following key steps:
The reaction conditions typically involve:
The molecular structure of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can be represented with the following structural data:
Property | Data |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 199.22 g/mol |
IUPAC Name | (1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
SMILES | CC(C(C1=CC(=C(C=C1)F)OC)N)O |
This structure highlights the presence of the amino group, which allows for hydrogen bonding interactions critical for biological activity.
(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are essential for modifying the compound's structure for various applications.
The mechanism of action for (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets within biological systems:
Research indicates that this compound may influence various biochemical pathways, including signal transduction and metabolic processes.
The physical properties of (1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL include:
Key chemical properties include:
These properties are crucial for its application in laboratory settings.
(1R,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
These applications highlight its importance in advancing research across multiple disciplines .
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: